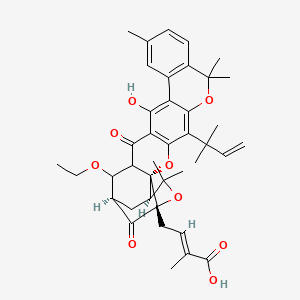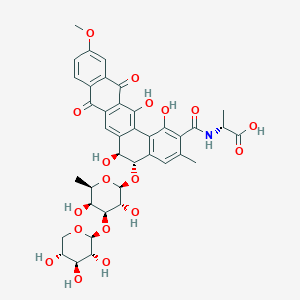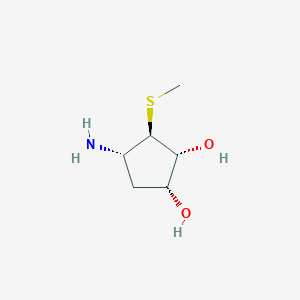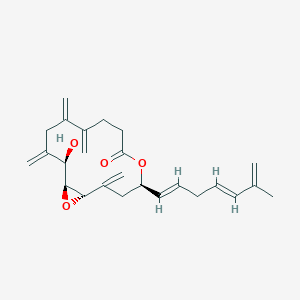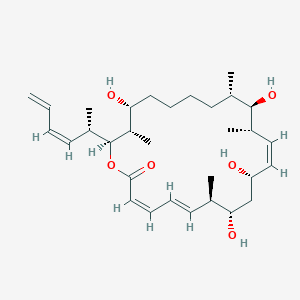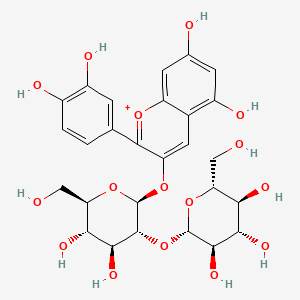
Cyanidin 3-O-sophoroside
Overview
Description
Synthesis Analysis
Cyanidin 3-O-sophoroside and related compounds can be synthesized through enzymatic reactions involving glucosylation of anthocyanins. For instance, an enzyme from red cabbage seedlings catalyzes the glucosylation of cyanidin at the 3-position, using uridine diphosphate-glucose as a glucosyl-donor. This process highlights the biological synthesis pathway of this compound in plants (Saleh, Poulton, & Grisebach, 1976).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various chemical and spectroscopic methods. It consists of a cyanidin aglycone linked to a sophorose sugar moiety. Detailed structural analysis of related compounds reveals diverse acylation patterns that affect their stability and color properties. For example, acylated cyanidin 3-sophoroside-5-glucosides isolated from different plant sources show variations in their substitution patterns, affecting their application and functional properties (Saitǒ et al., 2008).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including copigmentation and degradation processes. Copigmentation, where this compound interacts with other compounds, can influence its color stability and intensity. The reaction conditions, such as pH and temperature, significantly affect the copigmentation effect and the stability of this compound in solution (Sun et al., 2010).
Physical Properties Analysis
The physical properties of this compound, such as color and stability, are influenced by its molecular structure and environmental conditions. Studies have shown that the visual color and antioxidant capacity of this compound can be affected by factors like pH, temperature, and the presence of other substances. These properties are crucial for its functionality in different applications (Zhang et al., 2008).
Chemical Properties Analysis
The chemical stability of this compound is a key factor in its applications. It undergoes degradation under certain conditions, leading to changes in its spectral characteristics and antioxidant capacity. The degradation pathways and products depend on factors like pH and the presence of reactive compounds. Understanding these properties is essential for optimizing the use of this compound in various fields (Sun et al., 2011).
Scientific Research Applications
Copigmentation Effect
Cyanidin 3-sophoroside (Cy 3-soph), derived from red raspberry extracts, has been studied for its copigmentation properties. Research indicates that the copigmentation effect of Cy 3-soph is influenced by factors such as pH, temperature, the structure of anthocyanins, and the molar ratio of anthocyanins to copigments. This study contributes to understanding how Cy 3-soph can be effectively used in applications requiring pigmentation, such as in food and textiles (Sun et al., 2010).
Floral Pigmentation
Cyanidin 3-sophoroside plays a crucial role in floral pigmentation. A novel form of this compound was isolated from the purple-violet flowers of Moricandia arvensis and identified through chemical and spectroscopic methods. This research is significant for botany and horticulture, helping to understand the chemical basis of flower color variation (Tatsuzawa et al., 2013).
Antimutagenic Properties
Investigations into the antimutagenicity of deacylated anthocyanins, including the 3-sophoroside-5-glucoside of cyanidin, have shown significant findings. Such studies are valuable in exploring potential health benefits and therapeutic applications of these compounds, particularly in cancer research (Yoshimoto et al., 2001).
Impact on Food and Agriculture
Cyanidin 3-sophoroside has been studied for its effects on polyphenol oxidase (PPO) activity, a key factor in enzymatic browning in foods. Research suggests that it could serve as an effective anti-browning agent, potentially benefiting the food and agricultural industries by controlling enzymatic browning and prolonging shelf life (Hemachandran et al., 2017).
Anthocyanin Composition in Vegetables
The composition of anthocyanins, including cyanidin-3-sophoroside, in various vegetables such as red cabbage and red onion, has been extensively studied. Such research is crucial for understanding the nutritional value and potential health benefits of these vegetables (Hrazdina et al., 1977).
Mechanism of Action
Target of Action
Cyanidin 3-O-sophoroside (C3S) is a potent non-competitive reversible inhibitor of the enzyme Polyphenol oxidase (PPO) . PPO is an enzyme that catalyzes the oxidation of phenols to quinones, which then polymerize to form brown pigments .
Mode of Action
C3S interacts with PPO to inhibit its activity, thereby preventing the browning process in fruits and vegetables . This interaction enhances the antioxidant damage capacity of fruits and prolongs their storage period .
Biochemical Pathways
C3S is part of the anthocyanin biosynthesis pathway . Anthocyanins are a subclass of flavonoids characterized by a 2-phenylbenzopyrylium unit . They are derived along the flavonoid modification pathways and further separated into three types, pelargonidin, cyanidin, and delphinidin, due to the different number of hydroxyl groups in the phenyl group .
Pharmacokinetics
This suggests that C3S may have a relatively long half-life and could potentially be absorbed into the enterocytes, contributing to its antioxidant potential .
Result of Action
The primary result of C3S’s action is its antioxidant activity. By inhibiting PPO, C3S prevents the browning process, which is often associated with oxidative damage . This enhances the antioxidant damage capacity of fruits, prolonging their storage period . Additionally, C3S has been found to have a synergistic inhibitory effect on ABCB1, a protein involved in chemotherapy resistance in malignancies, when applied together with quercetin .
Action Environment
The action of C3S can be influenced by environmental factors such as pH. For instance, the UV–vis absorption spectra and color index of C3S change with increasing pH . This suggests that the efficacy and stability of C3S could be affected by the pH of its environment .
Safety and Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33)/p+1/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYMMDGPXYVCER-WGNLCONDSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31O16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1250801.png)
![3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1250802.png)

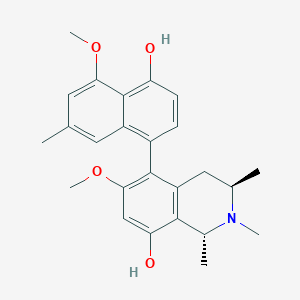
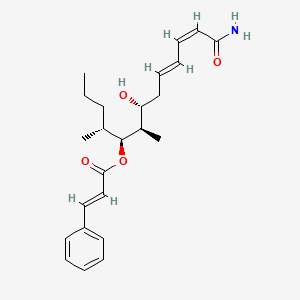
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-2-furanyl)oxy]-](/img/structure/B1250813.png)
